molecular formula C14H19N3O2S2 B2834750 Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine CAS No. 1448133-20-7

Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine

Cat. No.: B2834750
CAS No.: 1448133-20-7
M. Wt: 325.45
InChI Key: DBIBKINHTWAIRM-UHFFFAOYSA-N
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Description

Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine typically involves the formation of the thiazole ring followed by the introduction of the dimethylsulfamoylamino and methylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific reagents to facilitate the formation of the thiazole ring and subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dimethylsulfamoylamino group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the dimethylsulfamoylamino group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-10-7-5-6-8-12(10)14-16-11(2)13(20-14)9-15-21(18,19)17(3)4/h5-8,15H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIBKINHTWAIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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